molecular formula C5H9ClO3 B2480163 1-Methyl-2-methoxyethyl chloroformate CAS No. 75032-86-9

1-Methyl-2-methoxyethyl chloroformate

Cat. No.: B2480163
CAS No.: 75032-86-9
M. Wt: 152.57
InChI Key: ZMNJVBZJWSGGMG-UHFFFAOYSA-N
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Description

1-Methyl-2-methoxyethyl chloroformate is a chemical compound with the molecular formula C5H9ClO3. It is an ester of chloroformic acid and is known for its reactivity and utility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to introduce the methoxycarbonyl group into other molecules.

Preparation Methods

1-Methyl-2-methoxyethyl chloroformate can be synthesized through the reaction of chloroformic acid with 1-methyl-2-methoxyethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCOOH+CH3OCH2CH2OHCH3OCH2CH2OCOCl+H2O\text{ClCOOH} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCOCl} + \text{H}_2\text{O} ClCOOH+CH3​OCH2​CH2​OH→CH3​OCH2​CH2​OCOCl+H2​O

Industrial production methods often involve the use of phosgene (COCl2) as a reagent, which reacts with 1-methyl-2-methoxyethanol to produce this compound and hydrogen chloride:

COCl2+CH3OCH2CH2OHCH3OCH2CH2OCOCl+HCl\text{COCl}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCOCl} + \text{HCl} COCl2​+CH3​OCH2​CH2​OH→CH3​OCH2​CH2​OCOCl+HCl

Chemical Reactions Analysis

1-Methyl-2-methoxyethyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-2-methoxyethanol, carbon dioxide, and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and reducing agents like LiAlH4. Major products formed from these reactions include carbamates, carbonates, and alcohols.

Scientific Research Applications

1-Methyl-2-methoxyethyl chloroformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the introduction of the methoxycarbonyl group in organic synthesis. It is also employed in the preparation of various esters and carbamates.

    Biology: It is used in the modification of biomolecules, such as the derivatization of amino acids and peptides for analytical purposes.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-methoxyethyl chloroformate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the chloroformate group, leading to the formation of carbamates, carbonates, and other derivatives.

Comparison with Similar Compounds

1-Methyl-2-methoxyethyl chloroformate can be compared with other similar compounds such as:

    Methyl chloroformate: Similar in reactivity but lacks the additional methoxyethyl group.

    Ethyl chloroformate: Similar in reactivity but has an ethyl group instead of a methoxyethyl group.

    2-Methoxyethyl chloroformate: Very similar in structure and reactivity, but with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

1-methoxypropan-2-yl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNJVBZJWSGGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1 ml (10.2 mmol) of 1-methoxy-2-propanol (Fluka, Buchs, Switzerland) is injected slowly into an ice-cold solution of 916 mg (1.1 equivalent) of bis(trichloromethyl) carbonate (triphosgene; Fluka, Buchs, Switzerland) in 35 ml of ether using a syringe. At the same time, 1 ml (1.2 equivalents) of pyridine in 5 ml of ether is added dropwise from a dropping funnel. After the addition has ended, the mixture is left to stir at RT for a further 60 min. The reaction mixture is filtered through wadding and the solvent is carefully evaporated off (35° C. waterbath). The oily residue (title compound) is subjected to further processing without any purification. 1H-NMR (200 MHz; CDCl3)=inter alia 5.05/m (1H); 3.30/s (3H); 1.27/d (3H).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
916 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1 ml (10.2 mmol) of 1-methoxy-2-propanol (Fluka, Buchs, Switzerland) is injected slowly into an ice-cold solution of 916 mg (1.1 equivalent) of bis(trichloromethyl)carbonate (triphosgene; Fluka, Buchs, Switzerland) in 35 ml of ether using a syringe. At the same time, 1 ml (1.2 equivalents) of pyridine in 5 ml of ether is added dropwise from a dropping funnel. After the addition has ended, the mixture is left to stir at RT for a further 60 min. The reaction mixture is filtered through wadding and the solvent is carefully evaporated off (35° C. waterbath). The oily residue (title compound) is subjected to further processing without any purification. 1H-NMR (200 MHz; CDCl3)=inter alia 5.05/m (1H); 3.30/s (3H); 1.27/d (3H).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
916 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

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